N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Acetylcholinesterase inhibition 1,3,4-thiadiazole Neurodegeneration

N-Benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide (CAS 1105246-97-6) is a synthetic small molecule (MW 330.4 g/mol, molecular formula C₁₇H₂₂N₄OS) belonging to the 1,3,4-thiadiazole-piperidine carboxamide class. Thiadiazole derivatives have been extensively investigated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for potential cognitive disorder applications.

Molecular Formula C17H22N4OS
Molecular Weight 330.45
CAS No. 1105246-97-6
Cat. No. B2451763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
CAS1105246-97-6
Molecular FormulaC17H22N4OS
Molecular Weight330.45
Structural Identifiers
SMILESCCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C17H22N4OS/c1-2-15-19-20-16(23-15)14-8-10-21(11-9-14)17(22)18-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,22)
InChIKeySLEUAQNSCRMURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1105246-97-6: N-Benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide for Cholinesterase-Targeted Research


N-Benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide (CAS 1105246-97-6) is a synthetic small molecule (MW 330.4 g/mol, molecular formula C₁₇H₂₂N₄OS) belonging to the 1,3,4-thiadiazole-piperidine carboxamide class. Thiadiazole derivatives have been extensively investigated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for potential cognitive disorder applications [1]. The compound incorporates a benzyl carboxamide side chain and a 5-ethyl-1,3,4-thiadiazole moiety linked via a piperidine ring, a scaffold associated with cholinesterase inhibition and reported to benefit from N-benzyl substitution for target engagement [2].

Why Generic Thiadiazole-Piperidine Analogs Cannot Replace 1105246-97-6 in Structure-Activity-Driven Studies


Simply substituting 1105246-97-6 with another 1,3,4-thiadiazole-piperidine carboxamide, such as the N-phenyl or N-(4-fluorophenyl) analog, overlooks the demonstrated dependence of cholinesterase inhibitory potency on the N-benzyl terminal group. Published SAR analysis across thiadiazole series confirms that the introduction of a thiadiazole at the side chain and a 12-N-benzyl moiety are both independently favorable for target activity [1]. Furthermore, within 1,3,4-thiadiazole AChE inhibitor series, even minor modifications at the 5-position (e.g., ethyl vs. cyclopropyl vs. methyl) can substantially alter IC₅₀ values, as demonstrated for closely related carboxamide derivatives [2]. Therefore, using a close analog without verifying matched assay data risks invalidating structure-activity conclusions or producing misleading negative results.

Quantitative Differentiation Evidence for 1105246-97-6 Versus Closest Structural Analogs


Core Scaffold: Confirmed Class-Level Acetylcholinesterase Inhibitory Activity of 1,3,4-Thiadiazole-Piperidine Carboxamides

The 1,3,4-thiadiazole-piperidine carboxamide scaffold to which 1105246-97-6 belongs has been validated as a bona fide acetylcholinesterase (AChE) inhibitor class. In a comprehensive study of carboxamide derivatives of 1,3,4-thiadiazole, multiple compounds demonstrated significant in vitro AChE inhibition at five different concentrations using homogenized mouse brain enzyme, with the most promising carboxamide analogue (8b) showing a measurable amelioration of scopolamine-induced cognitive decline in Morris water maze and passive avoidance models at 0.5 mg/kg [1]. This provides class-level confidence that 1105246-97-6 possesses inherent AChE inhibitory capacity absent from non-thiadiazole piperidine analogs.

Acetylcholinesterase inhibition 1,3,4-thiadiazole Neurodegeneration

Key Differentiator: N-Benzyl Moiety Confers Favorable Target Activity Versus N-Phenyl and N-Substituted Phenyl Analogs

Direct SAR evidence from a related thiadiazole derivative series demonstrates that the 12-N-benzyl substituent present in 1105246-97-6 is specifically favorable for biological activity. This contrasts with common alternative analogs such as 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide (N-phenyl analog) or 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide (N-4-fluorophenyl analog), where the absence of the benzyl methylene spacer and altered aromatic electronics are expected to diminish target interactions [1]. The benzyl group provides additional conformational flexibility and potential π-π stacking opportunities not available to the direct N-phenyl analog.

Structure-activity relationship Benzyl substitution Target engagement

5-Ethyl Substitution on Thiadiazole: Differentiated from 5-Cyclopropyl and 5-Methyl Analogs in Related AChE Inhibitor Series

The 5-ethyl substituent on the 1,3,4-thiadiazole ring of 1105246-97-6 differentiates it from the 5-cyclopropyl analog (N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide) and 5-methyl analog (4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide). In published 1,3,4-thiadiazole AChE inhibitor series, the nature of the 5-substituent (alkyl vs. aryl vs. cycloalkyl) significantly modulates both AChE inhibitory potency and selectivity over BuChE. For example, within the 1,3,4-thiadiazole carboxamide class, compounds differing only at the 5-position displayed distinct IC₅₀ values spanning over an order of magnitude [1]. The ethyl group provides intermediate lipophilicity (clogP contribution) between methyl and cyclopropyl, potentially optimizing blood-brain barrier penetration for CNS-targeted applications.

Substituent effects Thiadiazole 5-position AChE potency

Physicochemical Differentiation: MW, Lipophilicity, and H-Bond Profile Versus Donepezil and Clinical-Stage AChE Inhibitors

1105246-97-6 (MW 330.4 g/mol, C₁₇H₂₂N₄OS) occupies a distinct physicochemical space compared to the reference standard donepezil (MW 379.5 g/mol, C₂₄H₂₉NO₃). The compound has a lower molecular weight, one sulfur atom contributing additional H-bond acceptor capacity, and a predicted topological polar surface area (tPSA) favorable for CNS penetration (typically <90 Ų for brain-penetrant molecules). Compared to rivastigmine (MW 250.3 g/mol), 1105246-97-6 offers greater structural complexity and additional heterocyclic interactions. These physicochemical differences translate to distinct ADME predictions, with the thiadiazole ring potentially offering metabolic stability advantages over ester-containing rivastigmine [1].

CNS drug-likeness Physicochemical properties Blood-brain barrier penetration

Recommended Research Applications for N-Benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide (1105246-97-6) Based on Verified Evidence


Structure-Activity Relationship (SAR) Expansion of N-Benzyl Thiadiazole-Piperidine AChE Inhibitors

Procure 1105246-97-6 as the core N-benzyl, 5-ethyl-substituted probe for systematic SAR studies varying the N-terminal substituent (benzyl vs. phenyl vs. substituted benzyl) and 5-position (ethyl vs. cyclopropyl vs. methyl). Published SAR evidence confirms that both N-benzyl and thiadiazole introduction are beneficial for target activity [1], making this compound the optimal starting point for a matrixed SAR campaign. Head-to-head comparisons with N-phenyl and 5-cyclopropyl analogs will elucidate the specific contributions of the benzyl methylene spacer and ethyl lipophilicity to AChE IC₅₀ and BuChE selectivity.

In Vitro Cholinesterase Profiling Panel with Direct Comparator Compounds

Use 1105246-97-6 in a standardized in vitro AChE/BuChE inhibition assay alongside donepezil, rivastigmine, and the N-phenyl analog (4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide). The class-level AChE inhibitory activity of 1,3,4-thiadiazole carboxamides has been confirmed using homogenized mouse brain enzyme [2]. Including the N-phenyl analog as a direct comparator will quantify the SAR advantage of the N-benzyl moiety under identical assay conditions, generating actionable selectivity data for procurement decisions.

CNS Drug-Likeness and Blood-Brain Barrier Penetration Assessment

Evaluate 1105246-97-6 in parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 cell monolayer models to quantify its brain penetration potential relative to donepezil. The compound's lower MW (330.4 vs. 379.5 g/mol) and distinct heterocyclic composition suggest a potentially differentiated CNS penetration profile [3]. Quantitative permeability data will inform whether this chemotype merits further in vivo cognitive efficacy studies.

Selectivity Profiling Against Off-Target Cholinesterases and Related Serine Hydrolases

Profile 1105246-97-6 against a panel including BuChE, carboxylesterases, and other serine hydrolases to establish its selectivity fingerprint. Published 1,3,4-thiadiazole analogues have demonstrated differential AChE vs. BuChE inhibition depending on substitution pattern [2]. This compound's specific substitution combination (N-benzyl, 5-ethyl) will yield a unique selectivity profile that must be experimentally verified before advancing to in vivo models.

Quote Request

Request a Quote for N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.